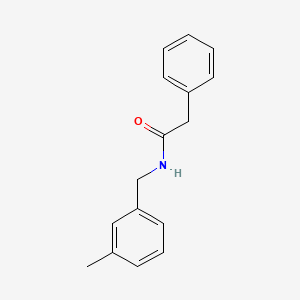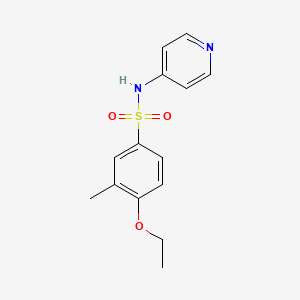
N-(3-methylbenzyl)-2-phenylacetamide
説明
N-(3-methylbenzyl)-2-phenylacetamide is an organic compound that belongs to the family of acetamides, which are characterized by an acetyl group attached to a nitrogen atom. Compounds within this family are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related N-phenylacetamide derivatives often involves catalytic processes or reductive carbonylation methods. For instance, a method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate in the presence of K2S2O8 and TfOH has been developed, showcasing the utility of catalytic systems in facilitating these reactions (Wang et al., 2017). Another approach involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form related compounds in a one-pot synthesis, highlighting the efficiency of palladium-catalyzed reactions (Vavasori et al., 2023).
科学的研究の応用
Binding Characteristics and Ligand Potential
N-(3-methylbenzyl)-2-phenylacetamide demonstrates significant potential in pharmacology as a ligand for peripheral benzodiazepine receptors. A study by Chaki et al. (1999) highlights the binding characteristics of a related compound, [3H]DAA1106, which shows potent and selective ligand properties for peripheral benzodiazepine receptors in mitochondrial fractions of the rat brain. This indicates the potential use of N-(3-methylbenzyl)-2-phenylacetamide derivatives in neurological research and drug development, particularly in the study of mitochondrial functions and disorders Chaki et al., 1999.
Insect Repellent Properties
N,N-diethylphenylacetamide (DEPA), an analog, has been studied for its repellent activity against a variety of hematophagous insects. Rao and Rao (1991) found DEPA to be comparable to DEET in efficacy, indicating that N-(3-methylbenzyl)-2-phenylacetamide could be researched further for potential modifications that enhance repellent properties for personal protection against insect bites Rao & Rao, 1991.
Advanced Drug Delivery Systems
In the field of pharmaceuticals, the application of N-(3-methylbenzyl)-2-phenylacetamide in developing oral modified-release dosage forms has been explored. Wang et al. (2016) utilized stereolithography (SLA) 3D printing to fabricate drug-loaded tablets with modified-release characteristics. This research underscores the potential of N-(3-methylbenzyl)-2-phenylacetamide derivatives in creating advanced drug delivery systems that offer specific release profiles, enhancing the therapeutic efficacy of medications Wang et al., 2016.
Chemical Synthesis and Green Chemistry
The synthesis and application of N-(3-methylbenzyl)-2-phenylacetamide in green chemistry have been demonstrated through the development of eco-friendly synthetic routes. Gondaliya and Kapadiya (2021) reported a green chemistry approach for the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamides, indicating the compound's role in facilitating environmentally sustainable chemical synthesis Gondaliya & Kapadiya, 2021.
Photocatalytic Applications
In environmental science, the derivative acetaminophen (N-(4-hydroxyphenyl)acetamide) has been studied for its photocatalytic degradation under UV light, suggesting potential applications of N-(3-methylbenzyl)-2-phenylacetamide in environmental remediation and pollution control Jallouli et al., 2017.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-6-5-9-15(10-13)12-17-16(18)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQFJPHYPMFDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)